

Meptyldinocap (CAS 131-72-6): An In-Depth Technical Guide

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Compound of Interest				
Compound Name:	Meptyldinocap			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, with the CAS number 131-72-6, is a dinitrophenol fungicide renowned for its efficacy against powdery mildew on various crops.[1][2][3] As a specific isomer of the older fungicide dinocap, **meptyldinocap** exhibits a more favorable toxicological profile, positioning it as a significant compound in modern crop protection.[4] This technical guide provides a comprehensive overview of **meptyldinocap**, including its chemical and physical properties, mechanism of action, toxicological data, environmental fate, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

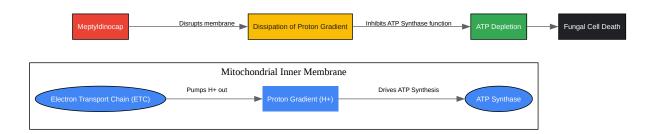
Meptyldinocap is chemically known as (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate.[5] It is a single, specific isomer of dinocap, which is a mixture of six isomers.[5][6] Technical grade **meptyldinocap** is a yellowish to brown liquid.[7] It has low aqueous solubility and is soluble in organic solvents like acetone and ethyl acetate.[6][7]



Property	Value	Reference
CAS Number	131-72-6	[8]
Molecular Formula	C18H24N2O6	[8]
Molecular Weight	364.39 g/mol	[8]
IUPAC Name	(RS)-2-(1-methylheptyl)-4,6- dinitrophenyl crotonate	[5]
Synonyms	2,4-DNOPC, (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate	[5][9]
Appearance	Yellowish to brown liquid	[7]
Solubility	Low in water; Soluble in acetone, ethyl acetate	[6][7]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Meptyldinocap's primary mode of action as a fungicide is the uncoupling of mitochondrial oxidative phosphorylation.[5][10] This process is crucial for cellular energy production in fungi.

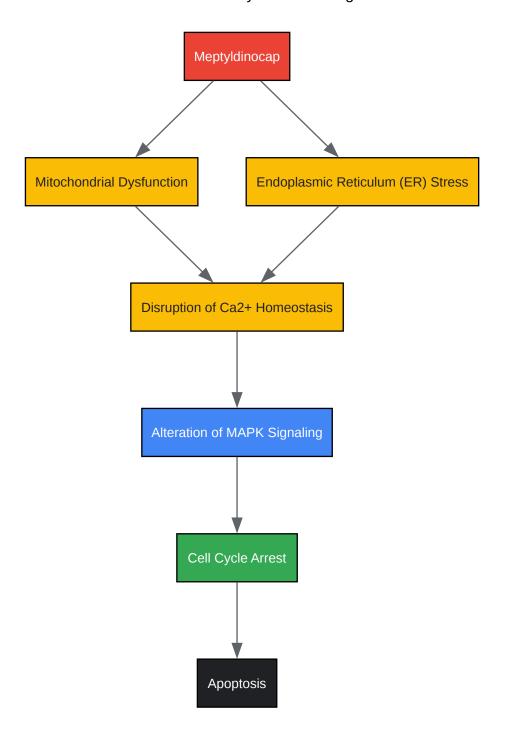


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Caption: Mechanism of action of Meptyldinocap.

A recent study on porcine cells suggests a more detailed molecular mechanism of **meptyldinocap**-induced toxicity, which may share similarities with its fungicidal action. This study found that **meptyldinocap** treatment leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and alterations in calcium homeostasis.[5] This disruption of mitochondrial function is a key event leading to cellular stress and apoptosis.





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Caption: Proposed signaling pathway of **Meptyldinocap** toxicity.

Toxicological Profile

Meptyldinocap is considered to be less toxic than its predecessor, dinocap.[4] Notably, unlike dinocap, **meptyldinocap** has not been found to be teratogenic in animal studies.[4] The following tables summarize the key toxicological data for **meptyldinocap**.

Acute and Subchronic Toxicity

Study	Species	Guideline	Doses	NOAEL	LOAEL	Referenc e
28-Day Oral Toxicity	Mouse	OPPTS 870.3050	0, 100, 200, or 750 ppm	750 ppm (117/161.1 mg/kg bw/day M/F)	Not Observed	[4]
90-Day Oral Toxicity	Rat	OPPTS 870.3100	0, 200, 650, or 2000 ppm	650 ppm (37/41 mg/kg bw/day M/F)	2000 ppm (113/127 mg/kg bw/day M/F)	[4]
1-Year Oral Toxicity	Dog	Non- guideline	120 ppm (3.31/3.22 mg/kg bw/day M/F)	120 ppm	Not Observed	[4]

Developmental and Reproductive Toxicity



Study	Species	Guideline	Doses (mg/kg bw/day)	Maternal NOAEL	Develop mental NOAEL	Referenc e
Prenatal Developme ntal	Mouse	Non- guideline	0, 100, 250, or 500	500	500	[4]
Prenatal Developme ntal	Rat	OPPTS 870.3700	0, 50, 150	50	150	[4]
Prenatal Developme ntal	Rabbit	OPPTS 870.3700	0, 3, 12, or 48	12	48	[4]

Environmental Fate and Ecotoxicology

Meptyldinocap is not persistent in soil and degrades relatively quickly.[6] Its low aqueous solubility suggests it is unlikely to leach into groundwater.[6]

Study	Matrix	Half-life (t ₁ / ₂)	Reference
Degradation	Cucumber	1.6 - 2.2 days	[11]
Degradation	Soil	3.1 - 4.4 days	[11]

Meptyldinocap is moderately toxic to mammals.[6] While not highly toxic to birds, it shows higher toxicity to many aquatic species, including fish and algae.[6]

Experimental Protocols Toxicology Studies

The toxicological evaluation of **meptyldinocap** would have followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS).





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Caption: General workflow for in-vivo toxicity studies.

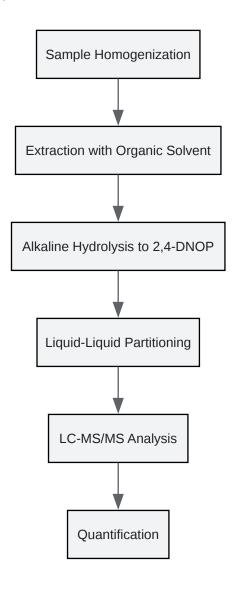
- 5.1.1. Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)
- Test Animals: Typically, young adult rats are used.[8][12] At least 5 males and 5 females per dose group.[12]
- Dose Administration: The test substance is administered orally by gavage or mixed in the diet/drinking water daily for 28 days.[12]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[6]
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- Pathology: All animals are subjected to a gross necropsy. Organs and tissues are preserved for histopathological examination.[13]
- 5.1.2. Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
- Test Animals: Pregnant female rats or rabbits are used.[13]
- Dose Administration: The test substance is administered daily, typically from implantation to the day before cesarean section.[13]
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout gestation.[13]



 Fetal Examinations: At termination, the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[13]

Residue Analysis in Plant Material

The standard method for determining **meptyldinocap** residues involves extraction, hydrolysis to its phenol metabolite (2,4-DNOP), and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).



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Caption: Workflow for **Meptyldinocap** residue analysis.



- Extraction: A representative sample of the plant matrix is homogenized and extracted with an organic solvent mixture (e.g., acetone:methanol:hydrochloric acid).
- Hydrolysis: The extract is subjected to alkaline hydrolysis (e.g., with ethanolamine or ammonia) to convert meptyldinocap to 2,4-DNOP.
- Cleanup: The hydrolyzed extract is cleaned up using liquid-liquid partitioning (e.g., with ethyl acetate).
- LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS, typically in negative electrospray ionization mode, monitoring for the specific mass transitions of 2,4-DNOP.

Fungicidal Efficacy Assay

The efficacy of **meptyldinocap** against powdery mildew can be assessed using a spore germination assay.

- Spore Suspension Preparation: Conidia of a susceptible powdery mildew species (e.g., Erysiphe necator) are collected from infected plant material and suspended in sterile water.
 [14]
- Treatment Application: A range of meptyldinocap concentrations are prepared. The spore suspension is mixed with each fungicide concentration.[14]
- Incubation: The treated spore suspensions are incubated on a suitable substrate (e.g., water agar) in a controlled environment (temperature and humidity).[14]
- Assessment: After an appropriate incubation period, the percentage of germinated spores is determined under a microscope for each treatment and a control.[14]
- Data Analysis: The data is used to calculate the EC₅₀ (Effective Concentration to inhibit 50% of spore germination).

Uncoupling of Oxidative Phosphorylation Assay

The uncoupling activity of **meptyldinocap** can be measured by assessing its effect on mitochondrial respiration, for example, by measuring the oxygen consumption rate (OCR).



- Cell Culture: A suitable cell line (e.g., HepG2) or isolated mitochondria are used.[15]
- Assay Principle: The Seahorse XF Analyzer or a similar instrument is used to measure the OCR of the cells in real-time.[15]
- Experimental Procedure:
 - Establish a baseline OCR.
 - Inject meptyldinocap at various concentrations and measure the change in OCR. An
 uncoupler will typically cause an initial increase in OCR as the mitochondria try to
 compensate for the dissipated proton gradient.
 - Inject known mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to
 probe different aspects of mitochondrial respiration and confirm the uncoupling effect.[15]
- Data Analysis: The changes in OCR in response to meptyldinocap are analyzed to determine its uncoupling potency.

Conclusion

Meptyldinocap (CAS 131-72-6) is an effective fungicide with a well-characterized mode of action and a favorable toxicological profile compared to its predecessor, dinocap. Its primary fungicidal activity stems from the uncoupling of oxidative phosphorylation in fungal mitochondria, leading to energy depletion and cell death. Toxicological studies have established clear no-observed-adverse-effect levels for various endpoints, and it is not considered a developmental toxicant. The compound is not persistent in the environment. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and application of **meptyldinocap** in agricultural science and for professionals in the field of drug and pesticide development.

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